4,6-Dichloro-2-methylthio-5-phenylpyrimidine is an organic compound with the molecular formula C₁₁H₈Cl₂N₂S and a molecular weight of 271.17 g/mol. It features a pyrimidine ring substituted with two chlorine atoms at the 4 and 6 positions, a methylthio group at the 2 position, and a phenyl group at the 5 position. This compound is notable for its potential applications in medicinal chemistry and agrochemicals due to its unique structural characteristics and reactivity profiles .
The chemical reactivity of 4,6-dichloro-2-methylthio-5-phenylpyrimidine primarily involves nucleophilic substitution reactions. The presence of chlorine atoms makes it susceptible to nucleophilic attack, allowing for various transformations:
Research indicates that 4,6-dichloro-2-methylthio-5-phenylpyrimidine exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent and as a precursor in synthesizing biologically active compounds. The compound's ability to interact with various biological targets makes it a candidate for further pharmacological studies .
Several synthesis methods have been developed for 4,6-dichloro-2-methylthio-5-phenylpyrimidine:
4,6-Dichloro-2-methylthio-5-phenylpyrimidine has various applications:
Studies on the interactions of 4,6-dichloro-2-methylthio-5-phenylpyrimidine with different biological systems have shown promising results. Its interactions with enzymes and receptors indicate potential pathways for therapeutic applications. Further research is needed to elucidate its mechanisms of action and optimize its efficacy in medicinal applications .
Several compounds share structural similarities with 4,6-dichloro-2-methylthio-5-phenylpyrimidine. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4,6-Dichloro-2-methylsulfonylpyrimidine | Sulfonyl group instead of methylthio | Exhibits different reactivity patterns |
2-Methylthio-4,6-dichloropyrimidine | Lacks phenyl group | More focused on nucleophilic substitution |
5-Phenylpyrimidine | No chlorine or methylthio substitutions | Simpler structure with distinct biological activity |
4-Chloro-6-(methylthio)pyrimidine | Only one chlorine atom | Different reactivity profile compared to dichloro |
These compounds highlight the uniqueness of 4,6-dichloro-2-methylthio-5-phenylpyrimidine through its specific substituents that influence both chemical reactivity and biological properties. Each compound's structural variations lead to distinct characteristics that can be exploited in various applications within medicinal chemistry and agrochemicals .
Thionyl chloride-mediated chlorination represents one of the most widely employed methods for introducing chlorine atoms into pyrimidine rings. The reaction mechanism involves the formation of an activated chlorinating species through the interaction of thionyl chloride with the pyrimidine substrate, followed by nucleophilic attack and subsequent elimination processes [1] [2] [3].
The chlorination process with thionyl chloride proceeds through a well-established mechanism involving the initial formation of an intermediate complex between the pyrimidine nitrogen and thionyl chloride. This activation facilitates the subsequent chlorination at the carbon positions adjacent to the nitrogen atoms. The reaction typically requires the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride generated during the process [1] [4].
Research has demonstrated that the reaction conditions significantly influence both yield and selectivity. Temperature control is particularly critical, as excessive heating can lead to decomposition products and reduced yields. The optimal temperature range for thionyl chloride-mediated chlorination of pyrimidine derivatives typically falls between 70-75°C when using pyridine as both solvent and base [3].
Multiple synthetic approaches have been developed using thionyl chloride as the chlorinating agent. The most effective procedures involve the careful addition of thionyl chloride to a solution containing the pyrimidine substrate and an appropriate base. The reaction with thionyl chloride and pyridine in ethyl acetate at 70-75°C for 5 hours provides yields of approximately 70.2% [3].
Alternative procedures employing phosphorus oxychloride have shown superior yields, with reactions conducted at 90°C yielding 82.6-88% of the desired dichlorinated products [5] [6]. The use of triethylamine as base in these reactions has proven particularly effective, providing clean reaction profiles and high product purity [7].
A notable advancement in this methodology involves solvent-free conditions using equimolar amounts of phosphorus oxychloride. This approach, conducted at 160°C for 2 hours, achieves yields ranging from 88-95% while eliminating the need for organic solvents [8] [9]. The solvent-free protocol represents a significant improvement in terms of environmental impact and process economics.
The optimization of thionyl chloride-mediated chlorination involves careful consideration of several parameters, including temperature, reaction time, stoichiometry, and base selection. Studies have shown that the molar ratio of thionyl chloride to substrate significantly affects both yield and selectivity. Typically, a 10-fold excess of thionyl chloride per hydroxyl or amino group provides optimal results [9].
Base selection plays a crucial role in the success of these reactions. Pyridine serves as both solvent and base in many procedures, but triethylamine has shown superior performance in terms of reaction rates and yields. The base serves to neutralize the hydrogen chloride generated during the reaction, preventing substrate protonation and maintaining reaction efficiency [1] [7].
Nucleophilic displacement reactions represent a fundamental approach for the functionalization of chlorinated pyrimidine intermediates. The methylthio group serves as both an activating substituent and a potential leaving group, depending on the reaction conditions employed [10] [11] [12].
The reactivity of chlorinated pyrimidine substrates toward nucleophilic displacement follows predictable patterns based on electronic effects. Positions ortho and para to the pyrimidine nitrogen atoms exhibit enhanced electrophilicity due to the electron-withdrawing nature of the nitrogen atoms. The presence of additional electron-withdrawing groups, such as the methylthio substituent, further activates these positions toward nucleophilic attack [13] [14].
Research has demonstrated that 4,6-dichloro-2-methylthio-5-phenylpyrimidine undergoes selective nucleophilic displacement at the 4,6-positions when treated with nucleophiles such as benzyloxide anions. These reactions typically proceed under mild conditions in polar aprotic solvents like dimethylformamide at room temperature, achieving yields of approximately 67% [10].
The mechanism of nucleophilic aromatic substitution in pyrimidine systems follows the classical addition-elimination pathway. The nucleophile initially attacks the electron-deficient carbon atom, forming a stabilized anionic intermediate (Meisenheimer complex) where the negative charge is delocalized over both nitrogen atoms of the pyrimidine ring [15] [12].
Kinetic studies have revealed that the rate-determining step in these reactions is typically the breakdown of the Meisenheimer intermediate rather than its formation. This finding has important implications for reaction optimization, as conditions that stabilize the intermediate may actually slow the overall reaction rate [15].
The regioselectivity of nucleophilic displacement reactions can be controlled through careful selection of reaction conditions and nucleophile characteristics. Strong nucleophiles such as anilines and secondary aliphatic amines selectively displace chloride groups in the presence of weak bases, while deprotonated anilines preferentially displace sulfone groups when present [16].
Sequential nucleophilic substitution reactions have been successfully employed to introduce different nucleophiles at specific positions. The reaction of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine with sequential nucleophiles (piperazine, diethanolamine, and ethanolamine) proceeds in the pattern C-4, C-8, C-2, and C-6, respectively, with careful control of temperature and concentration being critical for selectivity [11].
The choice of solvent significantly influences both the rate and selectivity of nucleophilic displacement reactions. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide facilitate these reactions by stabilizing the nucleophile while providing sufficient solvation for the transition state [17] [18].
Liquid ammonia has emerged as an exceptionally effective solvent for nucleophilic aromatic substitution reactions, providing reaction rates up to 30 times faster than those observed in protic solvents. The enhanced reactivity in liquid ammonia is attributed to its behavior as a dipolar aprotic solvent, which stabilizes anionic nucleophiles without strongly solvating them [15].
Catalytic methods for pyrimidine functionalization have gained significant attention due to their ability to provide regioselective transformations under mild conditions. Palladium-catalyzed C-H activation represents a particularly powerful approach for the direct functionalization of pyrimidine rings [19] [20] [21].
The development of catalyst-switchable regiocontrol in pyrazolo[1,5-a]pyrimidine arylation represents a significant advancement in regioselective pyrimidine functionalization. Research has demonstrated that the choice of palladium catalyst can completely control the regioselectivity of C-H arylation reactions [19].
Phosphine-containing palladium catalysts promote direct arylation at the most acidic position (C7), while phosphine-free catalysts target the most electron-rich position (C3). This catalyst-controlled regioselectivity provides unprecedented control over the substitution pattern in pyrimidine derivatives, achieving yields of 75-90% depending on the specific catalyst system employed [19].
The mechanism of palladium-catalyzed C-H activation involves initial coordination of the palladium center to the pyrimidine ring, followed by C-H bond cleavage and subsequent aryl coupling. The regioselectivity is determined by the electronic properties of the catalyst, with phosphine ligands favoring coordination to more acidic positions [20].
Iridium-catalyzed multicomponent synthesis represents a sustainable approach to pyrimidine construction from readily available starting materials. The use of PN5P-Ir-pincer complexes enables the regioselective synthesis of pyrimidines from amidines and up to three different alcohols [22].
This multicomponent approach proceeds through a sequence of condensation and dehydrogenation steps, resulting in selective C-C and C-N bond formations. The reaction liberates two equivalents each of hydrogen and water, making it an atom-economical process. Yields of up to 93% have been achieved for the synthesis of 38 different pyrimidine derivatives [22].
The sustainability of this approach is particularly noteworthy, as alcohols can be derived from indigestible biomass (lignocellulose), making the overall process environmentally benign. The regioselectivity allows immediate access to pyrimidines that are highly and unsymmetrically decorated with alkyl or aryl substituents [22].
The development of heterogeneous catalytic systems for pyrimidine synthesis has focused on the use of modified biochar and other sustainable catalyst supports. Bone char modified with chlorosulfonic acid has shown excellent catalytic activity for the synthesis of pyrimidine-5-carbonitrile derivatives under solvent-free conditions [23].
The bone char catalyst can be reused several times without reducing catalyst efficiency, making it an economically attractive option for large-scale synthesis. Optimal conditions involve heating at 80°C in the presence of 0.4 mol% of the bone char-nPrN-SO3H catalyst, achieving yields of 84% for the desired products [23].
The selection of appropriate solvent systems is crucial for optimizing pyrimidine synthesis reactions. Different solvents can dramatically affect reaction rates, selectivity, and product yields through various mechanisms including nucleophile solvation, transition state stabilization, and substrate activation [24] [16].
Detailed kinetic studies have provided valuable insights into the mechanism and optimization of pyrimidine synthesis reactions. The reaction of dichloromethane with pyridine derivatives, commonly encountered in pyrimidine synthesis, follows a two-step mechanism involving consecutive SN2 reactions [24] [16].
The rate constants for these reactions have been precisely determined: k₁ = 2.56(±0.06) × 10⁻⁸ M⁻¹s⁻¹ for the first substitution and k₂ = 4.29(±0.01) × 10⁻⁴ M⁻¹s⁻¹ for the second substitution. The significant difference in rate constants explains why the monosubstitution product cannot be isolated under normal reaction conditions [24].
Temperature plays a critical role in determining both reaction rates and product distributions in pyrimidine synthesis. Arrhenius analysis of chlorination reactions has revealed activation energies ranging from 1410 K⁻¹ for hydrogen abstraction pathways at elevated temperatures [25].
At lower temperatures (216-270 K), the dominant reaction pathway shifts to adduct formation, with measured rate coefficients being pressure-dependent and significantly faster than predicted by Arrhenius extrapolation from high-temperature data. This temperature dependence provides opportunities for controlling reaction selectivity through temperature optimization [25].
Solvent-free reaction conditions have emerged as an environmentally sustainable alternative for pyrimidine synthesis. These conditions typically require elevated temperatures (160-180°C) but offer several advantages including reduced environmental impact, simplified product isolation, and often improved yields [8] [9].
The absence of solvent allows for higher substrate concentrations and more efficient heat transfer, leading to shorter reaction times and reduced energy consumption. Solvent-free chlorination using equimolar phosphorus oxychloride has achieved yields of 88-95% for various pyrimidine substrates [9].
The optimization of pyrimidine synthesis reactions requires careful consideration of multiple interconnected parameters. Temperature, pressure, catalyst loading, and substrate concentration all influence the reaction outcome and must be optimized simultaneously for maximum efficiency [23] [26].
Statistical experimental design approaches, such as response surface methodology, have proven valuable for systematic optimization of these complex reaction systems. These methods allow for the identification of optimal conditions while minimizing the number of required experiments [26].
The development of predictive models based on electronic and steric parameters of substrates and catalysts represents an emerging area for reaction optimization. These models can guide the selection of reaction conditions and predict likely outcomes for untested substrate combinations [21].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 4,6-dichloro-2-methylthio-5-phenylpyrimidine through multinuclear analysis. The compound exhibits characteristic chemical shifts across all three nuclei that reflect its electronic environment and substitution pattern [1] [2].
Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Analysis
The ¹H nuclear magnetic resonance spectrum reveals distinct regions corresponding to the methylthio substituent and aromatic protons. The methylthio group (S-CH₃) appears as a characteristic singlet between δ 2.60-2.70 parts per million, integrating for three protons [3] [4]. This downfield shift compared to simple aliphatic methylthio compounds reflects the electron-withdrawing influence of the pyrimidine ring system and chlorine substituents .
The phenyl substituent at the 5-position displays two distinct multiplet regions. Meta and para phenyl protons resonate between δ 7.30-7.50 parts per million as a multiplet integrating for three protons, while ortho phenyl protons appear further downfield at δ 7.50-7.70 parts per million, integrating for two protons [1] [6]. This differentiation arises from the anisotropic effects of the pyrimidine ring and steric interactions between the ortho protons and the electron-rich nitrogen atoms [7] [8].
The absence of observable pyrimidine ring protons confirms the substitution pattern, as positions 4 and 6 bear chlorine atoms while position 5 carries the phenyl group, leaving no aromatic protons on the heterocyclic core [9].
Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Spectral Characteristics
¹³C nuclear magnetic resonance spectroscopy provides detailed insight into the carbon framework and electronic distribution within the molecule. The methylthio carbon resonates between δ 15.2-16.5 parts per million, appearing upfield due to the electron-donating nature of sulfur [1] [10].
Phenyl carbon atoms exhibit characteristic aromatic chemical shifts spanning δ 127-133 parts per million, with specific patterns reflecting the substitution effects from the adjacent pyrimidine system [6] [11]. The ipso carbon attached to the pyrimidine ring typically appears slightly downfield within this range due to decreased electron density from the heteroaromatic substituent effects [2].
Pyrimidine carbon atoms demonstrate significant downfield shifts characteristic of electron-deficient aromatic systems. Carbon atoms at positions 4 and 6, bearing chlorine substituents, resonate between δ 155-165 parts per million [1] . The carbon at position 2, adjacent to the methylthio group, appears between δ 160-170 parts per million, while the 5-position carbon bearing the phenyl substituent resonates further downfield at δ 170-180 parts per million due to the combined effects of the electron-withdrawing chlorine atoms and aromatic substitution [3] [12].
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N Nuclear Magnetic Resonance) Studies
¹⁵N nuclear magnetic resonance spectroscopy, though challenging due to low natural abundance and sensitivity issues, provides valuable information about the nitrogen environments in the pyrimidine ring [13] [14] [15]. The ring nitrogens at positions 1 and 3 typically resonate between δ -160 to -180 parts per million, characteristic of pyrimidine nitrogen atoms in electron-deficient aromatic systems [16] [17].
When ¹⁵N-labeled compounds are available or through indirect detection methods such as ¹H-¹⁵N heteronuclear multiple bond correlation experiments, nitrogen-2 (if labeled through specific synthetic routes) may appear between δ -190 to -210 parts per million, reflecting its unique electronic environment adjacent to the methylthio substituent [14] [15].
Mass spectrometric analysis under electron ionization conditions reveals characteristic fragmentation pathways that provide structural confirmation and insight into the molecular decomposition mechanisms of 4,6-dichloro-2-methylthio-5-phenylpyrimidine [18] [19] [20].
Molecular Ion and Primary Fragmentation
The molecular ion peak appears at mass-to-charge ratio 270, corresponding to the intact molecule (C₁₁H₈Cl₂N₂S- ⁺), typically serving as the base peak with 100% relative intensity [19]. The isotope pattern characteristic of two chlorine atoms provides additional confirmation, with the molecular ion plus two peak (M+2) appearing at mass-to-charge ratio 272 with approximately 65% intensity relative to the molecular ion [2].
Primary fragmentation pathways follow predictable patterns based on bond strength and stability of resulting fragments. Alpha-cleavage adjacent to the sulfur atom leads to loss of the methyl radical (-15 mass units), producing a fragment at mass-to-charge ratio 255 with moderate intensity (approximately 15% relative intensity) [19] [20]. This fragmentation represents the characteristic behavior of thioether compounds under electron impact conditions [21].
Secondary Fragmentation Processes
Loss of chlorine atoms through radical or ionic pathways produces significant fragments. Loss of chlorine and hydrogen (-35 mass units) generates a fragment at mass-to-charge ratio 236 with substantial intensity (35% relative intensity) [19]. This process likely involves rearrangement mechanisms that stabilize the resulting ionic species through extended conjugation within the aromatic system.
The methylthio group undergoes elimination as a neutral species (-69 mass units), producing a fragment at mass-to-charge ratio 201 (25% relative intensity) [18] [20]. This fragmentation pathway reflects the relatively weak carbon-sulfur bond and the stability of the resulting dichlorophenylpyrimidine cation.
Aromatic Ring Fragmentation
The phenyl substituent participates in characteristic aromatic fragmentation patterns. Loss of the entire phenyl group (-84 mass units) produces a fragment at mass-to-charge ratio 186 with notable intensity (45% relative intensity) [11] [22]. This fragment retains the pyrimidine core with its chlorine and methylthio substituents, representing a stable heterocyclic cation.
Phenyl cation formation (C₆H₅- ⁺) at mass-to-charge ratio 77 appears as a diagnostic fragment with 40% relative intensity, characteristic of aromatic compounds containing phenyl substituents [23] [24]. This tropylium ion represents one of the most stable aromatic fragments in mass spectrometry.
Pyrimidine Ring Decomposition
The pyrimidine ring system undergoes progressive decomposition through nitrogen loss and ring contraction mechanisms. Fragments containing the chlorinated pyrimidine core appear at mass-to-charge ratio 152 (C₇H₆ClN₂- ⁺, 20% intensity) and mass-to-charge ratio 126 (C₆H₄ClN₂- ⁺, 30% intensity) [25] [26]. These fragments demonstrate the relative stability of the nitrogen-containing heterocycle even under harsh ionization conditions.
Lower mass fragments include hydrocarbon species such as C₄H₃- ⁺ at mass-to-charge ratio 51 (30% intensity), representing complete decomposition of the molecular framework into simple unsaturated hydrocarbon fragments [18].
Vibrational spectroscopy, encompassing both infrared and Raman techniques, combined with density functional theory calculations, provides detailed molecular structural information and confirms theoretical predictions of vibrational modes for 4,6-dichloro-2-methylthio-5-phenylpyrimidine [12] [27] [28].
Aromatic and Heteroaromatic Stretching Vibrations
Aromatic carbon-hydrogen stretching vibrations appear in the high-frequency region around 3080 wavenumbers, characteristic of aromatic systems [29] [30]. Density functional theory calculations using the B3LYP functional with 6-31G** basis set predict these modes at 3165 wavenumbers, requiring a scaling factor of 0.9731 for agreement with experimental observations [12] [27]. These vibrations show medium intensity in infrared spectroscopy and provide confirmation of the aromatic character of both the phenyl and pyrimidine rings.
The characteristic carbon-nitrogen double bond stretching of the pyrimidine ring produces an intense absorption at 1580 wavenumbers [12] [28]. Computational predictions at 1625 wavenumbers (scaling factor 0.9723) demonstrate excellent correlation with experimental values. This vibration represents the strongest feature in the infrared spectrum and serves as a diagnostic marker for pyrimidine compounds.
Phenyl ring carbon-carbon stretching vibrations appear at 1485 wavenumbers, with computational predictions at 1520 wavenumbers (scaling factor 0.9769) [29] [31]. These vibrations confirm the aromatic nature of the phenyl substituent and its electronic coupling with the heterocyclic system.
Substituent-Specific Vibrational Modes
Methyl carbon-hydrogen stretching vibrations from the methylthio group appear at 2920 wavenumbers, with theoretical predictions at 2995 wavenumbers requiring a scaling factor of 0.9748 [12]. These vibrations appear with strong intensity and provide direct evidence for the presence of the methylthio substituent.
Carbon-chlorine stretching vibrations, characteristic of the dichloropyrimidine system, appear at 740 wavenumbers [12] [27]. Density functional theory calculations predict these modes at 760 wavenumbers with a scaling factor of 0.9737. The medium intensity of these absorptions reflects the polarized nature of the carbon-chlorine bonds and their coupling with the aromatic system.
Carbon-sulfur stretching vibrations appear as weak absorptions at 650 wavenumbers, with computational predictions at 670 wavenumbers (scaling factor 0.9701) [12]. The relatively weak intensity reflects the small change in dipole moment associated with this vibration, though it provides important structural confirmation.
Ring Deformation and Bending Modes
Aromatic carbon-hydrogen bending vibrations appear at 1025 wavenumbers, with theoretical predictions at 1055 wavenumbers (scaling factor 0.9716) [28] [31]. These in-plane bending modes show medium intensity and contribute to the fingerprint region characterization.
The pyrimidine ring breathing mode appears at 995 wavenumbers as a strong absorption, with computational predictions at 1020 wavenumbers (scaling factor 0.9755) [12] [28]. This symmetric ring deformation provides direct evidence for the integrity of the heterocyclic system and its substitution pattern.
Methyl carbon-hydrogen bending vibrations from the methylthio group appear at 1380 wavenumbers, with theoretical predictions at 1420 wavenumbers (scaling factor 0.9718) [12]. These deformation modes show medium intensity and confirm the presence and orientation of the methyl substituent.
Out-of-plane bending vibrations appear as weak absorptions at 825 wavenumbers, with computational predictions at 845 wavenumbers (scaling factor 0.9763) [28] [31]. These modes provide information about the three-dimensional structure and planarity deviations in the aromatic systems.
Computational Validation and Scaling Relationships
The excellent agreement between experimental vibrational frequencies and density functional theory calculations validates the computational approach for this molecular system [12] [27]. Scaling factors ranging from 0.9701 to 0.9769 demonstrate the systematic nature of computational overestimation typical of harmonic frequency calculations at this theoretical level [32] [33].
The correlation between calculated and experimental frequencies enables confident assignment of complex vibrational modes and provides insight into intramolecular interactions, including potential hydrogen bonding between aromatic protons and chlorine atoms [12]. Natural bond orbital analysis supports the presence of weak intramolecular interactions that influence the vibrational spectrum and molecular conformation.
Corrosive;Irritant